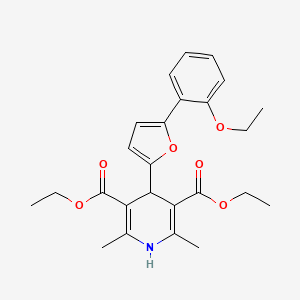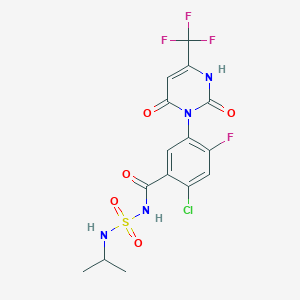![molecular formula C12H10N4O2 B11943662 2-Nitro-4-[(e)-phenyldiazenyl]aniline CAS No. 2756-75-4](/img/structure/B11943662.png)
2-Nitro-4-[(e)-phenyldiazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4-[(e)-phenyldiazenyl]aniline is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a nitro group (-NO2) and an azo group (-N=N-) attached to an aniline ring. This compound is of significant interest due to its applications in various fields such as dye manufacturing, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2-nitroaniline followed by coupling with aniline. The reaction conditions generally include acidic environments to facilitate the diazotization process. For instance, 2-nitroaniline can be diazotized using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .
化学反应分析
Types of Reactions
2-Nitro-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and other peroxyacids.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.
Major Products
Reduction: 2-Amino-4-[(e)-phenyldiazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Nitro and sulfonated derivatives.
科学研究应用
2-Nitro-4-[(e)-phenyldiazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Nitro-4-[(e)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activities .
相似化合物的比较
Similar Compounds
2-Nitroaniline: Similar structure but lacks the azo group.
4-Nitroaniline: Similar structure but with the nitro group in a different position.
2,4-Dinitroaniline: Contains two nitro groups but no azo group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various fields .
属性
CAS 编号 |
2756-75-4 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
2-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H,13H2 |
InChI 键 |
CBULPXZYVCBKMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)

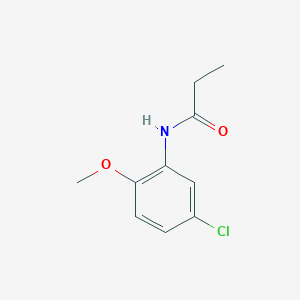
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
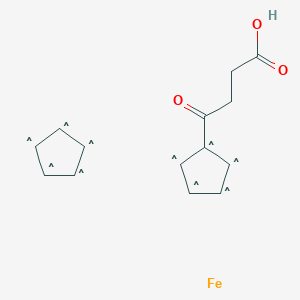

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)
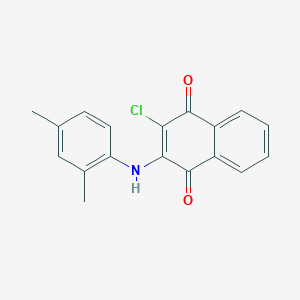

methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
